molecular formula C16H18N2OS B3448594 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide

3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide

Cat. No. B3448594
M. Wt: 286.4 g/mol
InChI Key: WKGFERZKIPQMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of thioamide derivatives. It is also known as MPTP and has been studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide as an HDAC inhibitor involves the binding of the compound to the active site of HDAC enzymes. This binding prevents the deacetylation of histone proteins, leading to an increase in histone acetylation and subsequent changes in gene expression.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide in lab experiments is its high purity and yield. Additionally, it has been shown to have a high selectivity for HDAC enzymes, making it a useful tool in studying the role of HDACs in various diseases. However, one limitation is that it may have off-target effects on other enzymes and proteins, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide. One area of interest is its potential use in combination with other therapies for cancer treatment. Additionally, further research is needed to understand its effects on the immune system and its potential use in autoimmune disorders. Another area of interest is its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more research is needed to understand its mechanism of action and potential off-target effects.
Conclusion:
In conclusion, 3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide is a chemical compound that has been studied for its potential use in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic effects and mechanism of action.

Scientific Research Applications

3-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)propanamide has been studied for its potential use in various scientific research applications. One of the main areas of research has been its use as an inhibitor of histone deacetylase (HDAC). HDAC inhibitors have been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and neurological disorders.

properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-13-5-7-15(8-6-13)20-11-9-16(19)18-12-14-4-2-3-10-17-14/h2-8,10H,9,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGFERZKIPQMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-methylphenyl)sulfanyl]-N-(pyridin-2-ylmethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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